molecular formula C19H25NO4 B2636800 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid CAS No. 1263178-31-9

1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid

Cat. No. B2636800
CAS RN: 1263178-31-9
M. Wt: 331.412
InChI Key: SZDQJNCXPJMWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid, also known as Boc-SPH, is a chemical compound that has been widely used in scientific research. It is a spirocyclic indoline derivative that has a unique structure with potential applications in various fields such as drug discovery, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid is not fully understood. However, it has been reported that 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid derivatives can interact with various proteins and enzymes, leading to their inhibition or activation. For example, 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid derivatives have been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid has been reported to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. However, more studies are needed to fully understand the biochemical and physiological effects of 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be easily modified to obtain derivatives with different properties. However, one of the limitations of using 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid is its high cost, which may limit its use in some research laboratories.

Future Directions

There are several future directions for the use of 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid in scientific research. One area of interest is the development of 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid derivatives with improved activity against cancer cells and bacterial infections. Another area of interest is the use of 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid in the development of novel materials with unique properties. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid.

Synthesis Methods

The synthesis of 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid involves the reaction of 1,3-cyclohexanedione with indoline-2-one in the presence of a base such as potassium carbonate. The resulting product is then treated with tert-butyl chloroformate to form the Boc-protected derivative. The final step involves the removal of the Boc group using an acid such as trifluoroacetic acid to yield 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid in high yield and purity.

Scientific Research Applications

1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid has been used in various scientific research applications, including drug discovery, protein-protein interaction studies, and material science. In drug discovery, 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid has been used as a starting material for the synthesis of biologically active compounds. It has been reported that 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid derivatives have shown promising activity against cancer cells, bacterial infections, and inflammation.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-indole-3,4'-cyclohexane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-12-19(14-6-4-5-7-15(14)20)10-8-13(9-11-19)16(21)22/h4-7,13H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDQJNCXPJMWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC(CC2)C(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.